3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride
Description
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride (CAS: 1956324-43-8) is a nitrile-containing organic compound with a molecular formula of C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol. Its structure features a 3-methoxyphenyl group attached to a propanenitrile backbone, with an amino group and a hydrochloride salt (). This compound is primarily utilized in pharmaceutical synthesis and research, particularly as an intermediate. Its nitrile group (-CN) contributes to unique reactivity, while the methoxy substituent (-OCH₃) enhances solubility and influences electronic properties.
Properties
IUPAC Name |
3-amino-3-(3-methoxyphenyl)propanenitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-13-9-4-2-3-8(7-9)10(12)5-6-11;/h2-4,7,10H,5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHBQMQFOCYPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Variations
Nitrile vs. Ester/Carboxylic Acid :
The nitrile group in the parent compound confers distinct reactivity, such as participation in Strecker synthesis or reduction to amines. In contrast, ester-containing analogs (e.g., CAS 845909-40-2) are more hydrolytically labile, enabling controlled release in prodrug systems . Carboxylic acid derivatives (e.g., CAS 1810069-92-1) exhibit stronger acidity (pKa ~2–3) and are suited for ionic interactions in enzymatic processes .Halogen vs. Methoxy Substituents :
Fluorine substitution (e.g., CAS 1821827-13-7) increases metabolic stability and membrane permeability compared to methoxy groups . Conversely, the electron-donating methoxy group enhances resonance stabilization, affecting UV absorption profiles critical for analytical detection ().
Substituent Position and Stereochemistry
Meta vs. Para Methoxy :
The 3-methoxyphenyl group in the parent compound versus the 4-methoxyphenyl isomer (CAS 1088807-19-5) alters steric and electronic interactions. Para-substituted derivatives often exhibit higher thermal stability due to symmetric charge distribution .- Stereochemical Considerations: Enantiomers like (R)-methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 1088807-19-5) are critical for targeting stereospecific biological receptors, whereas the parent compound lacks defined stereochemistry, limiting its use in chiral environments .
Biological Activity
3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- CAS Number : 2310206-80-3
Biological Activity Overview
Research indicates that 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Investigated for its effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Shown to reduce inflammation in animal models.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases.
The biological activity of 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Neurotransmitter Systems : Evidence suggests it may affect monoamine neurotransmitter levels, which are crucial in mood regulation and cognitive functions.
Antimicrobial Activity
A study reported that 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride demonstrated significant antimicrobial activity against several strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 40 µg/mL |
This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
In a controlled animal study, the compound was administered to rats subjected to carrageenan-induced paw edema. The results indicated:
- Reduction in Swelling : A significant decrease in paw swelling was observed, with a reduction percentage of approximately 60% compared to control groups.
| Treatment Group | Swelling Reduction (%) |
|---|---|
| Control | 0 |
| Drug Treatment | 60 |
Neuroprotective Studies
Research exploring the neuroprotective effects highlighted that the compound could mitigate neuroinflammation associated with Alzheimer's disease models. Key findings include:
- Reduction in NLRP3 Inflammasome Activation : The compound inhibited the activation of the NLRP3 inflammasome, which is implicated in neuroinflammatory processes.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with chronic bacterial infections demonstrated that administration of the compound led to improved outcomes and reduced infection rates.
-
Neuroprotection in Animal Models :
- In a study using APP/PS1 mouse models for Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride?
The compound can be synthesized via a Mannich reaction , which is effective for introducing amino and nitrile groups to aromatic systems. A similar approach involves reacting a 3-methoxyphenyl precursor (e.g., 3-methoxyacetophenone) with formaldehyde and ammonium chloride under acidic conditions, followed by nitrile group incorporation via cyanation . Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 6-12 hours at 60-80°C) to avoid side reactions like over-alkylation.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?
- NMR : Use -NMR to confirm the 3-methoxyphenyl aromatic protons (δ 6.7–7.3 ppm) and the methoxy group (δ ~3.8 ppm). -NMR will show the nitrile carbon at ~120 ppm and the quaternary carbon adjacent to the amino group.
- IR : The nitrile group exhibits a sharp absorption band near 2240 cm, while the amine hydrochloride shows N–H stretches at 2500-3000 cm.
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]) at m/z 223.0851 (CHClNO) .
Q. What are the stability considerations for this compound in solid and solution states?
- Solid state : Store at 2–8°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants to prevent moisture absorption.
- Solution phase : Avoid aqueous solutions at neutral or alkaline pH, which may hydrolyze the nitrile group. Use anhydrous DMSO or ethanol for stock solutions, and confirm stability via HPLC over 24 hours .
Advanced Research Questions
Q. How can impurities in 3-Amino-3-(3-methoxyphenyl)propanenitrile hydrochloride be identified and quantified?
Impurities may include degradation products (e.g., hydrolysis of the nitrile to amide) or synthetic byproducts (e.g., incomplete Mannich adducts). Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Compare retention times with spiked standards. For trace analysis, LC-MS/MS provides higher sensitivity .
Q. What strategies improve reaction yield and purity during synthesis?
- Catalyst optimization : Use Lewis acids like ZnCl to enhance Mannich reaction efficiency.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- In-process monitoring : Use TLC (R ~0.4 in ethyl acetate) to track reaction progress and minimize side products .
Q. How can computational modeling assist in predicting the compound’s reactivity or biological activity?
- DFT calculations : Model the electron density of the nitrile group to predict nucleophilic attack sites.
- Docking studies : If the compound is a drug candidate, dock it into target proteins (e.g., enzymes with nitrile-binding pockets) using software like AutoDock Vina. Validate predictions with enzymatic assays .
Q. What are the challenges in assessing solubility and formulation compatibility for this compound?
The hydrochloride salt’s solubility varies with pH. Conduct shake-flask experiments in buffers (pH 1–7.4) and measure solubility via UV-Vis. For formulations, test compatibility with excipients (e.g., PEG 400, cyclodextrins) using differential scanning calorimetry (DSC) to detect interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
